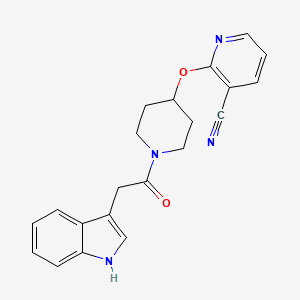

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Descripción

Propiedades

IUPAC Name |

2-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c22-13-15-4-3-9-23-21(15)27-17-7-10-25(11-8-17)20(26)12-16-14-24-19-6-2-1-5-18(16)19/h1-6,9,14,17,24H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEITEYCZZQDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic breakdown of 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile reveals three primary intermediates (Figure 1):

- Indole-3-acetic acid derivative : Serves as the acetyl donor for piperidine functionalization.

- 4-Hydroxypiperidine : Provides the oxygen bridge for nicotinonitrile coupling.

- 2-Chloronicotinonitrile : Acts as the electrophilic partner for ether formation.

A convergent synthesis strategy is preferred to minimize side reactions and improve overall yield.

Stepwise Synthesis Pathway

Synthesis of 2-(1H-Indol-3-yl)acetylpiperidine

The first critical step involves acetylation of piperidine-4-ol with an activated indole derivative. Literature reports two principal methods:

Direct Acetylation Using Indole-3-acetyl Chloride

Indole-3-acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with piperidine-4-ol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is typically employed as a base to scavenge HCl (Table 1).

Table 1: Reaction Conditions for Indole-Piperidine Coupling

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous DCM | |

| Temperature | 0°C → RT, 12 h | |

| Base | TEA (3 equiv) | |

| Yield | 72–85% (reported for analogs) |

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between indole-3-acetic acid and piperidine-4-amine in DMF. This method avoids handling corrosive acid chlorides but requires strict moisture control.

Etherification with Nicotinonitrile

The hydroxyl group on the piperidine ring undergoes nucleophilic substitution with 2-chloronicotinonitrile. Key considerations include:

Base Selection

Potassium carbonate (K₂CO₃) in DMF at 80°C for 24 hours provides moderate yields (50–65%). Switching to cesium carbonate (Cs₂CO₃) increases reactivity due to enhanced oxygen nucleophilicity, reducing reaction time to 8–12 hours.

Solvent Effects

Polar aprotic solvents outperform alternatives:

- DMF : 65% yield (K₂CO₃, 80°C)

- DMSO : 58% yield (lower due to viscosity)

- Acetonitrile : <40% yield (poor solubility)

Table 2: Optimization of Etherification Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 24 | 65 |

| Cs₂CO₃ | DMF | 80 | 12 | 72 |

| K₂CO₃ | DMSO | 90 | 18 | 58 |

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate the etherification step. A 2019 study demonstrated that 2-chloronicotinonitrile and 1-(2-(1H-indol-3-yl)acetyl)piperidin-4-ol react in DMF with Cs₂CO₃ under 150 W irradiation (100°C, 30 min), achieving 78% yield. This method reduces side product formation compared to conventional heating.

One-Pot Tandem Synthesis

An innovative approach condenses the acetylation and etherification steps into a single reactor:

Critical Analysis of Synthetic Challenges

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) faces two primary hurdles:

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and nicotinonitrile moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the nitrile group can yield primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that indole derivatives, including those similar to 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, exhibit significant anticancer properties. A study synthesized a series of indole-based compounds and evaluated their cytotoxic effects against various cancer cell lines. For instance, compounds with indole scaffolds demonstrated promising activity against breast and lung cancer cells, suggesting that modifications to the indole structure could enhance their therapeutic efficacy .

Antimicrobial Properties

Compounds featuring the indole moiety have also been tested for antimicrobial activity. The aforementioned compound has shown potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a reputable journal highlighted the synthesis and evaluation of a series of indole-based compounds, including derivatives similar to 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile. These compounds were tested against several cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of indole derivatives. The study utilized disc diffusion methods to assess the effectiveness of various synthesized compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the nicotinonitrile group can influence its pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Nicotinonitrile: A simpler compound with a similar nitrile group.

Piperidine derivatives: Compounds with a similar piperidine ring structure.

Uniqueness

2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties.

Actividad Biológica

The compound 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that incorporates various pharmacologically active moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural characteristics:

- Molecular Formula : C₁₈H₁₈N₄O

- SMILES Notation :

C1=CC(=C(C=C1)C(=O)N2CCC(CC2)OC(=N)C#N)C#N

This structure suggests multiple functional groups that may contribute to its biological activities, including an indole moiety known for its diverse pharmacological properties.

Anticancer Properties

Research has indicated that indole derivatives exhibit significant anticancer activities. For instance, compounds containing indole structures have been reported to induce apoptosis in various cancer cell lines. A study highlighted that indole-containing compounds can inhibit anti-apoptotic proteins, enhancing apoptotic processes in cancer cells .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 7f | A549 | 193.93 | Apoptosis induction |

| 7a | HCT116 | 208.58 | Cell cycle arrest |

| 7b | HFB4 | >371.36 | Low cytotoxicity |

The above table summarizes findings from a recent study where various derivatives were tested for their cytotoxic effects against specific cancer cell lines, indicating that the compound may possess selective anticancer properties.

Antimicrobial Activity

Indole derivatives have also been associated with antimicrobial activities. The presence of the piperidine ring in the structure may enhance interaction with microbial targets. Studies have shown that similar compounds exhibit activity against various bacterial strains, including E. coli and S. aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

This suggests that the compound may have potential as an antimicrobial agent, although specific data on this compound's activity is limited.

Anti-inflammatory Effects

Indole-containing compounds are known to possess anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . The incorporation of a nitrile group might also contribute to such effects by interacting with inflammatory mediators.

Case Studies and Research Findings

A notable case study examined the effects of similar indole-based compounds on cancer cell lines and their mechanisms of action. The results indicated that these compounds could significantly reduce cell viability through apoptosis and necrosis pathways, with varying degrees of selectivity towards different cancer types .

Another research effort focused on synthesizing novel derivatives based on this scaffold, aiming to enhance efficacy and reduce toxicity. The findings suggested that modifications to the piperidine or indole moieties could lead to improved biological activity, opening avenues for further drug development .

Q & A

Q. What are the standard synthetic routes for preparing 2-((1-(2-(1H-indol-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including:

- Piperidine functionalization : Coupling 2-(1H-indol-3-yl)acetic acid to the piperidine ring via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Nicotinonitrile linkage : Introducing the nicotinonitrile moiety via nucleophilic substitution or Mitsunobu reaction, requiring catalysts like cesium carbonate or palladium complexes .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) are preferred for intermediate steps, while inert atmospheres (N₂/Ar) prevent oxidation .

Yield optimization hinges on temperature control (60–100°C) and purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of indole (δ 6.8–7.8 ppm), piperidine (δ 1.5–3.5 ppm), and nitrile (C≡N) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~432.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Purity is assessed via HPLC (>95% area under the curve) with UV detection at 254 nm .

Q. What structural features of this compound are hypothesized to influence its biological activity?

- Indole-piperidine core : The indole moiety mimics tryptophan, enabling interactions with serotonin or kinase receptors, while the piperidine ring enhances solubility and conformational flexibility .

- Nicotinonitrile group : The electron-deficient nitrile may participate in hydrogen bonding or serve as a bioisostere for carboxylates in enzyme active sites .

- Spatial arrangement : Molecular docking suggests the acetyl-piperidine-oxy linkage aligns the indole and nitrile groups for optimal target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzymatic assays?

- Assay standardization : Ensure consistent buffer pH, ionic strength, and cofactor concentrations, as variations alter enzyme kinetics .

- Off-target profiling : Use selectivity panels (e.g., kinase or GPCR arrays) to identify non-specific interactions .

- Structural analogs : Compare activity of derivatives (e.g., methylated indole or nitrile-free analogs) to isolate pharmacophores .

- Molecular dynamics (MD) simulations : Model compound-receptor interactions to explain divergent IC₅₀ values across assays .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in kinase inhibition studies?

- Kinase inhibition profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) to screen against a broad kinase panel .

- X-ray crystallography : Co-crystallize the compound with target kinases (e.g., Aurora A) to identify binding motifs and conformational changes .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of kinases upon compound binding .

- Resistance mutagenesis : Introduce point mutations in kinase ATP-binding pockets to validate binding specificity .

Q. How can synthetic protocols be optimized to address low yields in the final coupling step between the indole-piperidine and nicotinonitrile moieties?

- Catalyst screening : Test alternative catalysts (e.g., Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling) to improve C–O bond formation .

- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 24 hr) and enhance yield by 20–30% via controlled dielectric heating .

- Protecting group strategy : Temporarily protect the indole NH with Boc groups to prevent side reactions during coupling .

- Solvent optimization : Switch to DMF:DCM (1:1) to balance solubility and reaction kinetics .

Q. Safety Considerations

- Handling precautions : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water .

- Waste disposal : Neutralize nitrile-containing waste with sodium hypochlorite before disposal .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.